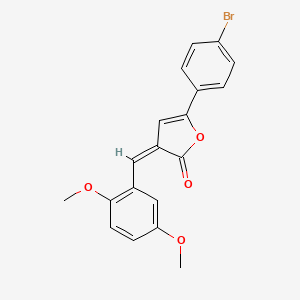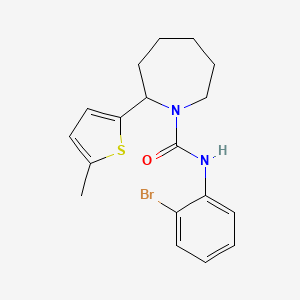![molecular formula C16H14ClN5O B5133691 N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B5133691.png)
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in 2005 and has since been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide selectively inhibits JAK3, which is a member of the JAK family of kinases. JAK3 is involved in the signaling of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for the activation and proliferation of T cells and B cells. By inhibiting JAK3, N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide can prevent the activation of these cells and reduce inflammation.
Biochemical and Physiological Effects:
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6, IL-17, and tumor necrosis factor-alpha (TNF-α) in patients with autoimmune diseases. It can also reduce the number of activated T cells and B cells in the blood and tissues. In addition, N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide has been shown to improve clinical symptoms and reduce disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for JAK3 and does not inhibit other JAK family members, which can reduce off-target effects. However, N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide also has some limitations. It has low solubility in water, which can make it difficult to use in some assays. In addition, it has a short half-life in vivo, which can limit its effectiveness in some animal models.
Direcciones Futuras
There are several future directions for the study of N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide. One potential application is in the treatment of graft-versus-host disease (GVHD), which is a complication of bone marrow transplantation. N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide has been shown to prevent GVHD in animal models, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Another potential application is in the treatment of multiple sclerosis, which is an autoimmune disease of the central nervous system. N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide has been shown to reduce disease activity in animal models of multiple sclerosis, and clinical trials are currently underway to evaluate its effectiveness in humans. Finally, N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide may have potential applications in the treatment of certain types of cancer, as JAK3 is involved in the signaling of cytokines that promote cancer cell survival and proliferation.
Métodos De Síntesis
The synthesis of N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-chloro-3,5-dimethyl-1H-pyrazole, which is then reacted with 4-bromoaniline to give 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)aniline. This intermediate is then reacted with 2-chloropyrazine-3-carboxylic acid to give the final product, N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 is a key mediator of cytokine signaling, and its inhibition by N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide can prevent the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide has also been studied for its potential use in transplantation, as it can prevent graft rejection by inhibiting the activation of T cells.
Propiedades
IUPAC Name |
N-[4-(4-chloro-3,5-dimethylpyrazol-1-yl)phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-10-15(17)11(2)22(21-10)13-5-3-12(4-6-13)20-16(23)14-9-18-7-8-19-14/h3-9H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBYFEUUZAHSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-di-tert-butyl-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5133612.png)
![methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5133617.png)
![2-phenyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5133640.png)

![N-(4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide hydrobromide](/img/structure/B5133663.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5133665.png)

![ethyl 6-methyl-4-[5-(3-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5133673.png)



![4-[5-(2-tert-butylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5133690.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide](/img/structure/B5133697.png)
![2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5133701.png)